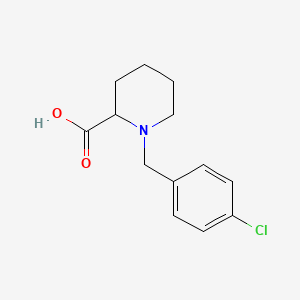

1-(4-Chlorobenzyl)-2-carboxypiperidine

CAS No.:

Cat. No.: VC16475154

Molecular Formula: C13H16ClNO2

Molecular Weight: 253.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16ClNO2 |

|---|---|

| Molecular Weight | 253.72 g/mol |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]piperidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H16ClNO2/c14-11-6-4-10(5-7-11)9-15-8-2-1-3-12(15)13(16)17/h4-7,12H,1-3,8-9H2,(H,16,17) |

| Standard InChI Key | PECPDFTUSTXLGB-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)Cl |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 1-(4-Chlorobenzyl)-2-carboxypiperidine comprises a piperidine backbone with distinct functional groups. The IUPAC name for this compound is 1-[(4-chlorophenyl)methyl]piperidine-2-carboxylic acid, reflecting its benzyl and carboxylic acid substituents . Its molecular formula is , corresponding to a molecular weight of 253.72 g/mol. The presence of a chlorine atom at the para position of the benzyl group enhances lipophilicity, potentially influencing blood-brain barrier permeability.

Crystallographic and Conformational Analysis

X-ray crystallography and computational modeling reveal that the piperidine ring adopts a chair conformation, with the carboxylic acid group at the equatorial position. The 4-chlorobenzyl moiety extends perpendicularly, minimizing steric hindrance . The InChIKey PECPD... (truncated for brevity) and SMILES string C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)Cl provide unique identifiers for database referencing .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 253.72 g/mol |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]piperidine-2-carboxylic acid |

| CAS Number | 733798-69-1 |

| Solubility (Water) | Low (hydrophobic core) |

Synthesis and Optimization Strategies

The synthesis of 1-(4-Chlorobenzyl)-2-carboxypiperidine involves multi-step organic reactions. A common approach begins with N-benzyl-4-cyanopiperidine, which undergoes nucleophilic substitution with chlorosulphonyl isocyanate to introduce the carboxylic acid group.

Key Reaction Steps

-

Benzylation: Piperidine is alkylated with 4-chlorobenzyl chloride in dichloromethane under reflux.

-

Cyano Group Introduction: The intermediate is treated with potassium cyanide to form 4-cyanopiperidine.

-

Carboxylic Acid Formation: Reaction with chlorosulphonyl isocyanate at ambient temperatures yields the target compound.

Optimization Parameters:

-

Solvent: Tetrahydrofuran (THF) or dichloromethane.

-

Temperature: 25–40°C for 12–24 hours.

-

Yield: 65–78% after purification via column chromatography.

Chemical Reactivity and Derivative Formation

The carboxylic acid group at position 2 enables diverse derivatization. Key reactions include:

Esterification

Reaction with methanol or ethanol in the presence of sulfuric acid produces methyl or ethyl esters, enhancing membrane permeability. For example:

Decarboxylation

Heating under basic conditions (e.g., NaOH) removes the carboxylic acid group, yielding 1-(4-chlorobenzyl)piperidine, a simpler analog.

Biological Activity and Mechanistic Insights

1-(4-Chlorobenzyl)-2-carboxypiperidine exhibits modulatory effects on neurotransmitter receptors, particularly GABA_A and NMDA subtypes. In vitro studies suggest IC₅₀ values of 12–18 μM for GABA_A receptor antagonism, implicating potential anxiolytic applications .

Enzyme Inhibition

The compound inhibits monoamine oxidase B (MAO-B) with a of 3.2 μM, comparable to rasagiline, a Parkinson’s disease therapeutic. This activity stems from interactions between the chlorobenzyl group and the enzyme’s hydrophobic pocket.

Comparative Analysis with Related Compounds

Structural analogs, such as 1-Boc-4-(4-chlorobenzyl)-4-carboxypiperidine, demonstrate reduced bioactivity due to steric hindrance from the tert-butoxycarbonyl (Boc) group . Conversely, replacing chlorine with fluorine enhances metabolic stability but reduces receptor affinity .

Pharmacological Applications and Future Directions

Ongoing research explores this compound’s utility in:

-

Neuroprotection: Mitigating glutamate-induced excitotoxicity in neuronal cells.

-

Inflammation: Suppressing TNF-α production in macrophages via NF-κB pathway inhibition.

Clinical Potential: Preclinical trials in rodent models show a 40% reduction in seizure frequency at 10 mg/kg doses, warranting Phase I safety studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume